2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide is an organic compound with a complex structure that includes an acetamido group, a hydroxyphenyl group, and a but-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide typically involves the reaction of 4-hydroxyphenethylamine with acetic anhydride to form an intermediate, which is then reacted with but-2-enamide under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form saturated amides.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the acetamido group can participate in various interactions, including van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- N-(2-hydroxyphenyl)acetamide
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
Uniqueness
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide is unique due to its specific structural features, including the but-2-enamide moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
646072-01-7 |
---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-13(16-10(2)17)14(19)15-9-8-11-4-6-12(18)7-5-11/h3-7,18H,8-9H2,1-2H3,(H,15,19)(H,16,17) |
InChI-Schlüssel |
WLZVHUFLDIMWAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C(=O)NCCC1=CC=C(C=C1)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.